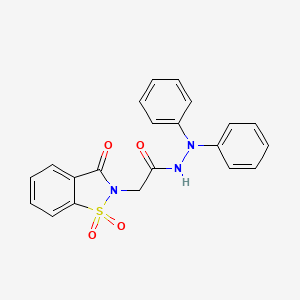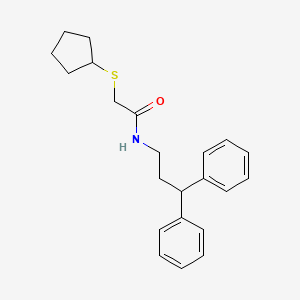![molecular formula C21H14N2O3S B7681235 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one](/img/structure/B7681235.png)
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the acridine family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one is not fully understood. However, it is known to bind to nucleic acids, suggesting that it may interfere with DNA or RNA replication or transcription. Additionally, it has been shown to induce apoptosis in cancer cells, indicating that it may have a direct effect on cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to DNA and RNA with high affinity and specificity, making it a useful tool for studying nucleic acid structure and function. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one in lab experiments is its high affinity and specificity for nucleic acids. This makes it a useful tool for studying nucleic acid structure and function. Additionally, it has been shown to have potential as an anti-cancer agent, making it a useful tool for studying cancer cell growth and proliferation.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to induce apoptosis in cancer cells, indicating that it may have a direct effect on cell signaling pathways. Additionally, its potential as an anti-cancer agent may make it difficult to use in certain experiments, as it may interfere with the growth and proliferation of non-cancerous cells.
Direcciones Futuras
There are several future directions for research on 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one. One area of interest is its potential as a fluorescent probe for nucleic acids. Further research could focus on optimizing its fluorescence properties and developing new applications for its use as a probe.
Another area of interest is its potential as an anti-cancer agent. Further research could focus on optimizing its effectiveness against different types of cancer cells and developing new delivery methods to improve its bioavailability.
Overall, this compound is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness in different applications.
Métodos De Síntesis
The synthesis of 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one involves several steps. The first step is the synthesis of 2-(2-thiophen-2-yl-1,3-oxazol-4-yl)ethanol, which is then converted to the corresponding mesylate. The mesylate is then reacted with 10H-acridin-9-one to give the final product. This synthesis method has been published in several research articles and has been shown to be reproducible.
Aplicaciones Científicas De Investigación
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for nucleic acids. It has been shown to bind to DNA and RNA with high affinity and specificity, making it a useful tool for studying nucleic acid structure and function. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-20-15-4-1-2-5-17(15)23-18-8-7-14(10-16(18)20)25-11-13-12-26-21(22-13)19-6-3-9-27-19/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFILMJGYCBZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)OCC4=COC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B7681161.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7681178.png)

![2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7681189.png)

![methyl 4,5-dimethoxy-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbonyl)amino]benzoate](/img/structure/B7681198.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide](/img/structure/B7681211.png)
![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7681213.png)
![1-(4-fluorophenyl)-2,5-dimethyl-N'-[4-(methylsulfonylmethyl)benzoyl]pyrrole-3-carbohydrazide](/img/structure/B7681214.png)
![N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide](/img/structure/B7681224.png)
![2-[[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7681231.png)
